Home > Products > Screening Compounds P90930 > 4-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
4-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide -

4-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Catalog Number: EVT-5021301
CAS Number:
Molecular Formula: C15H21ClN2O
Molecular Weight: 280.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Receptor binding: The compound might interact with specific receptors in the body, acting as an agonist or antagonist. Several studies in the provided papers discuss benzamides acting as antagonists for serotonin receptors [ [] ], dopamine receptors [ [] ], and oxytocin receptors [ [] ].

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound is a novel multi-hydrate and exists as various polymorphs. It is highlighted for its use as a medicament, particularly in the treatment of autoimmune diseases [, ].

4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate

  • Compound Description: This compound features two benzene rings connected by a piperidine ring. The crystal structure reveals a chair conformation for the piperidine ring with the benzene rings at an inclined angle []. The crystal packing is characterized by hydrogen bond interactions involving water molecules, forming a sheet-like structure.

(Z)-4-Chloro-N-(1-{2-[3-(4-chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide

  • Compound Description: This compound is formed through the reaction of 4-chlorobenzoyl isothiocyanate with diethylenetriamine []. Structural analysis reveals a slightly twisted imidazolidine ring and a trans-cis geometry in the thiourea moiety. The molecule exhibits intramolecular hydrogen bond stabilization and participates in intermolecular hydrogen bonds and π-π interactions in the crystal structure.

4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate

  • Compound Description: The piperidine ring in this compound adopts a chair conformation, and the crystal structure reveals a dihedral angle between the piperidine and phenyl ring planes []. Intermolecular hydrogen bonds, including those with water molecules, form double-stranded chains in the crystal structure.

4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives

  • Compound Description: This series of benzamides was synthesized and evaluated for dopamine D2 and serotonin 5-HT3 receptor binding affinity. These compounds incorporate a 1,4-dialkylhexahydro-1,4-diazepine ring []. Modifications to the 5-position of the benzamide moiety significantly affected receptor affinity, with certain derivatives exhibiting potent antagonistic activity for both receptors.

4-Chloro-N-(2,6-dimethylphenyl)benzamide

  • Compound Description: This compound adopts an anti conformation for the N-H and C=O bonds, similar to other benzanilide derivatives. The crystal structure reveals three unique molecules in the asymmetric unit, each with varying dihedral angles between the benzoyl and aniline rings []. Intermolecular N-H…O hydrogen bonds create infinite chains in the crystal lattice.

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

  • Compound Description: This compound, known as GDC-0449, is a potent and selective Hedgehog (Hh) signaling pathway inhibitor. It displays favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability in various species []. GDC-0449 is currently under investigation in Phase II clinical trials for cancer treatment.

4-Chloro-N-cyclopropyl-N-isopropylaniline

  • Compound Description: Theoretical studies using density functional theory have investigated the C-alpha-H hydroxylation of this compound by cytochrome P450 []. Two possible hydroxylation pathways exist: one at the cyclopropyl group and another at the isopropyl group. Calculations suggest that both pathways proceed through a concerted hydrogen atom transfer process.

4-Chloro-N-(2,4-dimethylphenyl)benzamide

  • Compound Description: The crystal structure of this compound reveals that molecules form chains along the c axis due to intermolecular N-H…O hydrogen bonds []. The xylene and chlorobenzene rings are not coplanar with the amide plane, demonstrating a degree of twisting in the molecule.

2-Allyloxy-4-chloro-N-(2-piperidinoethyl)benzamide (264CP)

  • Compound Description: This compound, 264CP, was synthesized as a potential antitussive agent, with the aim of improving upon the activity of its diethylaminoethyl analogue, 264-CE (Hexacol®) []. The introduction of the piperidine group was hypothesized to enhance antitussive activity, and comparative pharmacological studies were conducted to evaluate its properties.

4-Chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide

  • Compound Description: A novel industrial preparation method for this compound was developed, utilizing 2,3-dihydro-2-methyl-1H-indole and hydroxylamine-O-sulfonic acid as starting materials [].

4-Chloro-N-(3-chlorophenyl)benzamide

  • Compound Description: The crystal structure of this compound reveals an intramolecular C-H…O close contact and an NH group orientation syn to the meta-chloro of the aniline ring and trans to the C=O group []. Intermolecular N-H…O hydrogen bonds form infinite chains along the c axis.

5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

  • Compound Description: This compound (1f) showed potent in vitro bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) []. Time-kill assays indicated a rapid, concentration-dependent bactericidal effect, highlighting its potential as a prospective antimicrobial agent.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: The crystal structure of this compound reveals an anti orientation between the amide N-H and C=O bonds, and a significant dihedral angle between the 4-chlorophenyl and 1,3,4-oxadiazole rings []. The molecules are linked by hydrogen bonds involving N-H…O and N-H…S interactions in the crystal.

4-Chloro-N-(3,5-dimethylphenyl)benzamide

  • Compound Description: The crystal structure of this compound shows that the amide group is not coplanar with either the benzoyl or aniline rings, demonstrating a degree of twisting []. Intermolecular N-H…O hydrogen bonds create infinite chains along the c axis.

4-Chloro-N-(2,6-dichlorophenyl)benzamide

  • Compound Description: This compound crystallizes with four distinct molecules in the asymmetric unit. The dihedral angles between the amide group and the benzoyl and aniline rings vary significantly among these molecules []. Intermolecular interactions such as N-H…O hydrogen bonds, aromatic interactions, Cl…Cl contacts, and C-H…Cl hydrogen bonds contribute to the crystal packing.

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

  • Compound Description: This compound, TAS-116, is a potent, selective, and orally bioavailable inhibitor of the heat shock protein 90 (HSP90) [, ]. TAS-116 displays selectivity for HSP90α and HSP90β and exhibits promising antitumor activity in preclinical models.

4-Chloro-N-(2,3-dimethylphenyl)benzamide

  • Compound Description: In the crystal structure of this molecule, the methyl groups of the aniline ring adopt an anti conformation relative to the N-H bond []. The benzoyl and aniline rings are nearly perpendicular to each other. The crystal packing is stabilized by intermolecular N-H…O hydrogen bonds and C-H…π interactions.

4-Chloro-N-(3-methylphenyl)benzamide

  • Compound Description: The crystal structure of this compound reveals that the meta-methyl substituent on the aniline ring is anti to the N-H bond []. The two aromatic rings are not coplanar, exhibiting a dihedral angle between them. Intermolecular N-H…O hydrogen bonds link the molecules into chains within the crystal lattice.

Isopropyl 4-(2-chloro-6-(1H-1,2,4-triazol-1-yl)benzamido)benzoate (TPB)

  • Compound Description: This compound, TPB, displays strong antifungal activity, particularly against Gaeumannomyces graminis var. tritici (Ggt) []. It disrupts ergosterol synthesis and adenine nucleotide transferase (ANT) function, leading to mitochondrial damage and fungal cell death.

2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and is used as a herbicide. It is particularly effective against undesirable plants in transgenic crop fields, such as corn and soybean, that are engineered to be tolerant to HPPD inhibitor herbicides [].

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

  • Compound Description: This hydroxyl sulfonamide analogue, JC-171, is a potent and selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome []. It effectively inhibits IL-1β release in vitro and in vivo and shows promising therapeutic effects in a mouse model of multiple sclerosis (MS).

5-Methyl-2-[1-(phenylmethyl)-4-piperidinyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one

  • Compound Description: This compound is a member of the 2-(4-piperidinyl)-1H-pyrido(4,3-b)indol-1-one class and has been identified as a potential antipsychotic agent [].

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA functions as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 []. It enhances receptor responses through a novel allosteric site distinct from other known mGluR modulators.

4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide

  • Compound Description: This compound serves as a starting point for the development of selective, high-affinity ligands for the 5-HT1D receptor through covalent dimerization []. These dimers exhibit varied affinities for different 5-HT1 receptor subtypes, demonstrating the impact of structural modifications on receptor selectivity.

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

  • Compound Description: This compound was synthesized and evaluated as a potential CCR5 antagonist for inhibiting HIV-1 entry into cells [, ]. The synthesis involved multi-step reactions to assemble the target molecule, and it exhibits some biological activity as a CCR5 antagonist.

2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide (1)

  • Compound Description: This compound is an antipyrine derivative. It is isostructural with its chloro analogue and forms crystals stabilized by a combination of hydrogen bonds, including N-H…O and C-H…O interactions []. It also exhibits C-H…π and lone pair…π contacts.

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: The crystal structure of this compound reveals a nearly planar quinazolinone ring system and an almost perpendicular imide unit []. The two chlorobenzene rings and the imide moiety adopt various dihedral angles. Weak C-H…O interactions dominate the crystal packing.

Cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: This compound, YM-09151-2, is a potent neuroleptic agent, exhibiting significantly higher activity than metoclopramide and haloperidol []. It shows promise in treating psychosis with potentially fewer side effects.

2-((4-Chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamide derivatives

  • Compound Description: This group of compounds represents a series of novel 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamide derivatives synthesized for their potential biological activity []. The synthesis method employed is highlighted for its efficiency.

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, Hydrochloride (SSR126768A)

  • Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist []. It exhibits high affinity for OT receptors, effectively inhibiting OT-induced uterine contractions, making it a potential tocolytic agent for preterm labor management.

3-Benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones

  • Compound Description: This class of compounds serves as a versatile and cost-effective source for synthesizing enantiopure α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids [].

N-(4-Piperidinyl)(dihydrobenzofuran or dihydro-2H-benzopyran)carboxamide derivatives

  • Compound Description: This class of compounds exhibits gastrointestinal motility-stimulating properties and is useful for treating gastrointestinal motility disorders []. They feature a piperidine ring linked to a dihydrobenzofuran or dihydro-2H-benzopyran carboxamide moiety.

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

  • Compound Description: This benzimidazole derivative is synthesized through a multi-step reaction involving hydrolysis and condensation [].

2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide

  • Compound Description: The crystal structure of this compound shows two independent molecules in the asymmetric unit, each with a cyclohexyl ring in a chair conformation []. Intermolecular N-H…N hydrogen bonds link the molecules into dimers, and C-H…π interactions contribute to the crystal packing.

Properties

Product Name

4-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

IUPAC Name

4-chloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

InChI

InChI=1S/C15H21ClN2O/c1-11(2)18-9-7-14(8-10-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,17,19)

InChI Key

OTQGLDHSAXRTQK-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.